8-Bromo-4-chloro-3-methylquinoline
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Overview
Description
8-Bromo-4-chloro-3-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-methylquinoline typically involves the bromination and chlorination of 3-methylquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-4-chloro-3-methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase .
Comparison with Similar Compounds
- 8-Bromoquinoline
- 4-Chloroquinoline
- 3-Methylquinoline
- 8-Bromo-4-chloroquinoline
Comparison: 8-Bromo-4-chloro-3-methylquinoline is unique due to the presence of all three substituents (bromine, chlorine, and methyl group) on the quinoline ring. This unique combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine and chlorine atoms can enhance the compound’s reactivity in substitution and coupling reactions, while the methyl group can influence its biological activity and solubility .
Properties
CAS No. |
858278-39-4 |
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Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
8-bromo-4-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3 |
InChI Key |
NJEXMSMXZRPXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2Br |
Origin of Product |
United States |
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